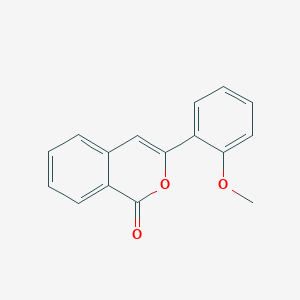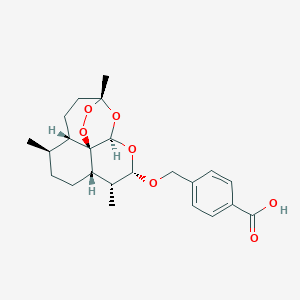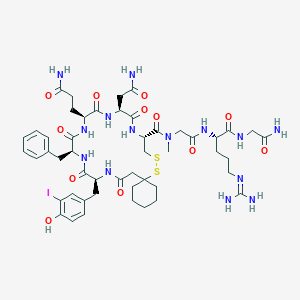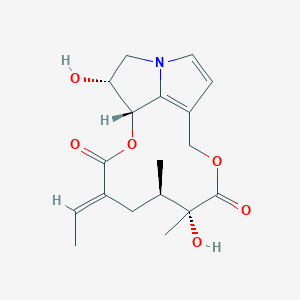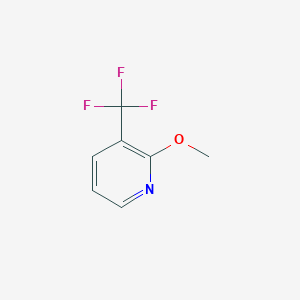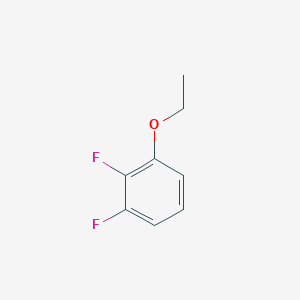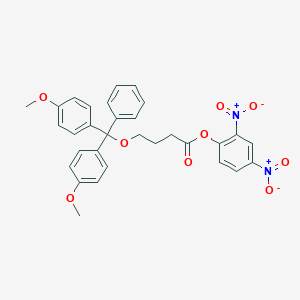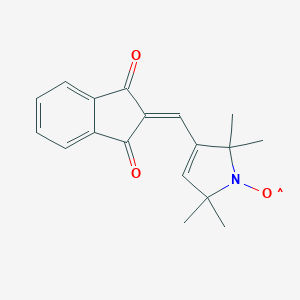
2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as a stable nitroxide radical that can be used as a spin label in biological systems.
Wirkmechanismus
The mechanism of action of 2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione involves the interaction of the nitroxide radical with the biomolecules of interest. The radical interacts with the unpaired electrons present in the biomolecules, leading to changes in the EPR spectrum. These changes can be used to determine the structural and dynamic properties of the biomolecules.
Biochemische Und Physiologische Effekte
2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione does not have any known biochemical or physiological effects. It is a stable compound that is not metabolized by the body and does not interact with biological systems in any significant way.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione in lab experiments is its stability. It is a stable compound that can be easily synthesized and purified. Additionally, it has a long half-life, which makes it suitable for long-term experiments.
However, there are also some limitations to using this compound. One of the primary limitations is the need for specialized equipment such as EPR spectrometers to detect the nitroxide radical. Additionally, the compound may not be suitable for all biomolecules, and its interaction with some biomolecules may be weak.
Zukünftige Richtungen
There are several future directions for research on 2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione. One area of research is the development of new spin labels that can be used in conjunction with this compound to study biomolecules. Additionally, there is scope for research on the application of this compound in the study of complex biological systems such as cell membranes and organelles. Finally, the use of this compound in drug discovery and development is also an area of potential research.
Synthesemethoden
The synthesis of 2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione involves the reaction between 2-indanone and 1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl-methanol in the presence of a catalyst. The reaction proceeds through a radical mechanism, and the final product is obtained after purification.
Wissenschaftliche Forschungsanwendungen
2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione has various applications in scientific research. One of the primary uses of this compound is as a spin label in biological systems. It can be used to study the structure and dynamics of biomolecules such as proteins, DNA, and RNA. The nitroxide radical present in this compound acts as a probe that can be detected using electron paramagnetic resonance (EPR) spectroscopy.
Eigenschaften
CAS-Nummer |
124558-37-8 |
|---|---|
Produktname |
2-((1-Oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione |
Molekularformel |
C18H18NO3 |
Molekulargewicht |
296.3 g/mol |
InChI |
InChI=1S/C18H18NO3/c1-17(2)10-11(18(3,4)19(17)22)9-14-15(20)12-7-5-6-8-13(12)16(14)21/h5-10H,1-4H3 |
InChI-Schlüssel |
UEWXYQMNUUVSGR-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(N1[O])(C)C)C=C2C(=O)C3=CC=CC=C3C2=O)C |
Kanonische SMILES |
CC1(C=C(C(N1[O])(C)C)C=C2C(=O)C3=CC=CC=C3C2=O)C |
Andere CAS-Nummern |
124558-37-8 |
Synonyme |
2-((1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)methenyl)indane-1,3-dione InVSL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)


![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)

